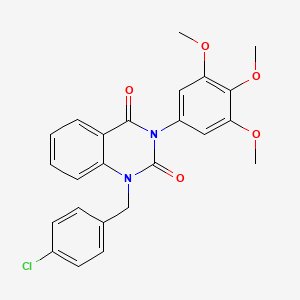
1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, which is a scaffold known to be useful in the synthesis of selective antagonists for AMPA and kainate (KA) receptors. The quinazoline-2,4-dione derivatives have been extensively studied due to their potential pharmacological properties, particularly in the context of modulating neurotransmitter receptors such as Gly/NMDA, AMPA, and KA receptors .
Synthesis Analysis
The synthesis of quinazoline-2,4-dione derivatives typically involves the introduction of various substituents at key positions on the quinazoline scaffold to modulate the compound's affinity and selectivity towards different receptors. For instance, the presence of a free 3-hydroxy group has been found to be crucial for maintaining good affinity across Gly/NMDA, AMPA, and KA receptors. Moreover, the introduction of chlorine atoms and specific heterocyclic moieties can lead to the development of compounds with selective antagonistic properties towards Gly/NMDA or AMPA receptors .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives plays a significant role in their receptor binding and selectivity. For example, the introduction of a chlorine atom on the benzofused moiety of the quinazoline scaffold has been shown to yield Gly/NMDA selective antagonists. Similarly, the addition of a 6-(1,2,4-triazol-4-yl) group can shift the compound's affinity and selectivity towards the AMPA receptor. Molecular modeling studies have been utilized to dock compounds to models of the Gly/NMDA, AMPA, and KA receptors to rationalize the trend of affinities and to guide further structural modifications .
Chemical Reactions Analysis
Quinazoline-2,4-dione derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For instance, treatment with chlorosulfonic acid can lead to the formation of 6-chlorosulfonylquinazoline-2,4-diones. These intermediates can then react with nucleophilic agents such as water, ammonia, and amines to yield a range of products including free 2,4-dioxoquinazoline-6-sulfonic acids, 6-sulfamidoquinazoline-2,4-diones, and 2,4-dioxoquinazoline-6-sulfonic acid amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and overall reactivity. These properties are crucial for the compound's biological activity and its interaction with receptors. The specific physical and chemical properties of "1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione" would need to be determined experimentally, as they are not detailed in the provided papers .
Applications De Recherche Scientifique
Pharmaceutical Synthesis Applications
Quinazoline-2,4(1H,3H)-dione derivatives, including structures similar to 1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, are key intermediates in pharmaceutical manufacturing. They serve as crucial building blocks in synthesizing a range of commercially available drugs, such as Zenarestat, Prazosin, Bunazosin, and Doxazosin. These compounds are synthesized through environmentally friendly methods, highlighting their significance in sustainable pharmaceutical practices (Vessally et al., 2017).
Green Chemistry Initiatives
In line with green chemistry principles, the synthesis of quinazoline-2,4(1H,3H)-dione derivatives from carbon dioxide presents a sustainable approach. This method employs carbon dioxide, an abundant and green carbon source, in combination with 2-aminobenzonitriles. Notably, this process is facilitated by cesium carbonate and ionic liquids, which act as catalysts under atmospheric pressure, thus minimizing environmental impact (Patil et al., 2008), (Lu et al., 2014).
Biological Activities
Quinazoline-2,4(1H,3H)-dione derivatives demonstrate a broad spectrum of biological activities, including antitumor effects. Research has shown that certain quinazoline-2,4(1H,3H)-dione compounds significantly inhibit the in vitro growth of various human tumor cell lines. This indicates their potential utility in developing new anticancer agents, further emphasizing the importance of these compounds in medicinal chemistry (Zhou et al., 2013).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5/c1-30-20-12-17(13-21(31-2)22(20)32-3)27-23(28)18-6-4-5-7-19(18)26(24(27)29)14-15-8-10-16(25)11-9-15/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEUDHVLDLKYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

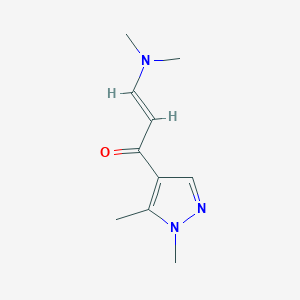
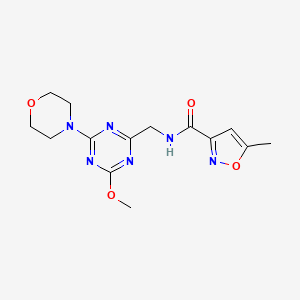
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
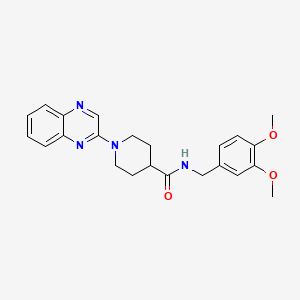
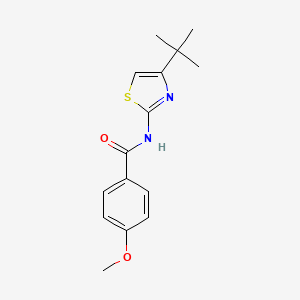
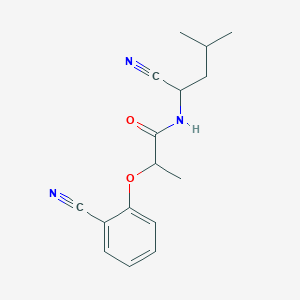
![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
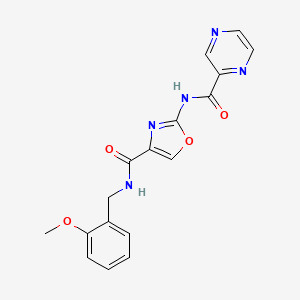

![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)